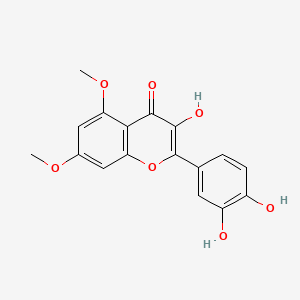

5,7-Dimetoxi-3,3',4'-trihidroxi flavona

Descripción general

Descripción

5,7-Di-O-methylquercetin is a naturally occurring flavonoid compound, also known as 3,7-dimethylquercetin. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and grains. This compound is characterized by its white or pale yellow crystalline powder form and is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . 5,7-Di-O-methylquercetin is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Aplicaciones Científicas De Investigación

5,7-Di-O-methylquercetin has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

The primary target of the compound “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” is the enzyme 3-oxo-5 alpha-steroid 4-dehydrogenase (NADP+), also known as EC 1.3.1.22 . This enzyme plays a crucial role in the conversion of testosterone into a more potent androgen, 5 alpha-dihydrotestosterone .

Mode of Action

“Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” acts as an inhibitor of the enzyme EC 1.3.1.22 . By inhibiting this enzyme, it interferes with the conversion of testosterone into 5 alpha-dihydrotestosterone . This interaction with its target leads to a decrease in the levels of 5 alpha-dihydrotestosterone, a potent androgen.

Biochemical Pathways

The compound “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” affects the steroid hormone biosynthesis pathway . By inhibiting the enzyme EC 1.3.1.22, it disrupts the conversion of testosterone into 5 alpha-dihydrotestosterone . This results in a decrease in the levels of 5 alpha-dihydrotestosterone, which can have downstream effects on processes regulated by this androgen.

Result of Action

The molecular and cellular effects of the action of “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” are primarily related to its inhibitory effect on the enzyme EC 1.3.1.22 . By inhibiting this enzyme, it reduces the levels of 5 alpha-dihydrotestosterone, a potent androgen. This can have various effects depending on the context, as 5 alpha-dihydrotestosterone plays a role in numerous biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-O-methylquercetin typically involves the selective demethylation of penta-O-methylquercetin. This process can be achieved using reagents such as boron tribromide (BBr3) or boron trichloride (BCl3) in the presence of tetra-butylammonium iodide (TBAI) . The reaction is carried out at room temperature in a sealed tube with dehydrated quercetin, sodium hydride (NaH), and dimethylformamide (DMF) as the solvent .

Industrial Production Methods: Industrial production of 5,7-Di-O-methylquercetin often involves the extraction and purification from natural plant sources. This method ensures the compound’s natural origin and maintains its bioactive properties .

Análisis De Reacciones Químicas

Types of Reactions: 5,7-Di-O-methylquercetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like methyl iodide (MeI) and sodium hydride (NaH) in solvents like DMF.

Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of quercetin, each with unique bioactive properties .

Comparación Con Compuestos Similares

5,7-Di-O-methylquercetin is unique among its analogs due to its specific methylation pattern, which enhances its bioavailability and stability. Similar compounds include:

Quercetin: The parent compound with broader bioactivity but lower stability and bioavailability.

Isorhamnetin (3’-O-methylquercetin): Another methylated derivative with similar antioxidant properties.

Kaempferol: A flavonol with similar antioxidant and anti-inflammatory properties but different molecular targets.

Actividad Biológica

5,7-Di-O-methylquercetin is a methylated derivative of quercetin, a flavonoid widely recognized for its diverse biological activities. This compound exhibits significant antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of 5,7-Di-O-methylquercetin based on recent research findings.

Chemical Structure and Properties

5,7-Di-O-methylquercetin is characterized by the addition of two methoxy groups at the 5 and 7 positions of the quercetin structure. This modification affects its solubility and bioactivity compared to its parent compound, quercetin.

Antioxidant Activity

Research has demonstrated that 5,7-Di-O-methylquercetin exhibits strong antioxidant activity. In a study assessing the antioxidant properties of various flavonoids, including 5,7-Di-O-methylquercetin, it was found to effectively scavenge free radicals and enhance cellular antioxidant enzyme activities such as superoxide dismutase and catalase .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ORAC Value (μmol TE/g) | CAA (μmol/g) |

|---|---|---|---|

| 5,7-Di-O-methylquercetin | 85 | 150 | 120 |

| Quercetin | 78 | 130 | 110 |

| Other Flavonoids | Varies | Varies | Varies |

Anti-inflammatory Effects

5,7-Di-O-methylquercetin has been shown to inhibit inflammatory pathways. It reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell lines . This anti-inflammatory action is attributed to its ability to modulate signaling pathways involving NF-κB and MAPK .

Anticancer Potential

The anticancer activity of 5,7-Di-O-methylquercetin has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human colon cancer cells revealed that treatment with 5,7-Di-O-methylquercetin resulted in a dose-dependent decrease in cell viability. The IC50 values were reported to be significantly lower than those for quercetin itself, indicating enhanced potency due to methylation .

Genotoxicity Assessment

Despite its beneficial effects, there are concerns regarding the genotoxic potential of flavonoids. Research indicates that while quercetin has been associated with genotoxicity under certain conditions, 5,7-Di-O-methylquercetin showed lower genotoxic activity in vitro compared to its parent compound .

Table 2: Genotoxicity Results

| Compound | Genotoxicity (Mutagenicity Test) | Remarks |

|---|---|---|

| 5,7-Di-O-methylquercetin | Low | Safe at tested doses |

| Quercetin | Moderate | Caution advised |

| Control | None | Baseline established |

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGCMNIMMTVBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158818 | |

| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13459-07-9 | |

| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Di-O-methylquercetin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.